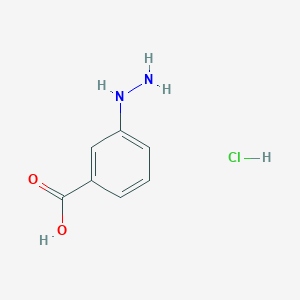

3-Hydrazinobenzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONFQPJFIKYVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512429 | |

| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87565-98-8 | |

| Record name | Benzoic acid, 3-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87565-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzoic Acid Hydrochloride

Introduction: Beyond the Catalog Data Sheet

To the researcher, scientist, or drug development professional, a chemical intermediate is not merely a substance defined by a catalog number and a price. It is a collection of intrinsic physicochemical properties that dictates its behavior, from reaction kinetics and purification efficiency to its ultimate performance in a formulation. 3-Hydrazinobenzoic acid hydrochloride (CAS No: 87565-98-8) is one such intermediate, frequently employed in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1]

This guide moves beyond a simple recitation of catalog data, much of which is inconsistent or conflated with its free acid counterpart in public databases. Instead, this document serves as a technical whitepaper, providing a framework for the comprehensive physicochemical characterization of this important building block. We will explore its identity and structure, delve into the critical properties that influence its application, and provide field-proven, step-by-step protocols for their determination. This approach is grounded in the understanding that true scientific integrity lies not just in knowing a value, but in understanding how to reliably and accurately measure it.

Chemical Identity and Structure

The first step in any rigorous scientific evaluation is to unequivocally confirm the identity of the material. This compound is the salt formed between the bifunctional 3-hydrazinobenzoic acid and hydrochloric acid. The presence of the hydrochloride group significantly impacts properties like solubility and stability compared to the free acid.

The key identifiers for this compound are summarized below. It is crucial to use the correct CAS number in all literature and database searches to avoid ambiguity with the free acid form (CAS: 38235-71-1).

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Hydrazinylbenzoic acid hydrochloride | [2][3] |

| CAS Number | 87565-98-8 | [1] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Chemical Structure |

Core Physicochemical Properties: A Practical Assessment

A molecule's physicochemical profile is the foundation of its chemical behavior. For a drug development professional, properties like solubility and pKa are not academic—they are direct predictors of a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key properties and, where definitive data is absent, the methodologies to obtain it.

Appearance and Physical State

The compound is typically supplied as a solid, ranging in appearance from a white to a light yellow or brown crystalline powder.[4] Visual inspection should always be the first analytical step upon receiving a new batch of material.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities.

Field Observation: Publicly available databases frequently list melting points of 183°C or 191-194°C; however, these values are consistently associated with the free acid (CAS 38235-71-1).[5][6] An explicit, experimentally verified melting point for the hydrochloride salt is not readily found in the literature. Therefore, experimental determination is mandatory.

Experimental Protocol: Melting Point Determination (USP <741>)

This protocol describes the use of a standard capillary melting point apparatus.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the material to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary in the heating block of the melting point apparatus.

-

Rapid Ramp (Scouting): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting temperature.

-

Refined Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.

-

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. Repeating the measurement on a fresh sample prevents misinterpretation due to potential thermal decomposition from the initial rapid scan.

Solubility Profile

Solubility is arguably one of the most important parameters in drug development. It affects bioavailability, formulation options, and the design of purification processes. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free acid form.

Field Observation: While the free acid is described as "very soluble in water," quantitative data for the hydrochloride salt is scarce.[5] A comprehensive solubility profile in pharmaceutically relevant solvents is essential.

Experimental Protocol: Kinetic and Thermodynamic Solubility Profiling

This protocol outlines the shake-flask method, the gold standard for determining thermodynamic equilibrium solubility.

-

System Setup: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, DMSO).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours. This extended time is critical to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Sample Processing: After equilibration, allow the vials to stand, then centrifuge or filter the samples (using a filter compatible with the solvent) to remove all undissolved solids.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC-UV.

-

Data Reporting: Express solubility in mg/mL or µg/mL. Distinguish between kinetic solubility (short incubation) and thermodynamic solubility (long incubation).

Workflow for Physicochemical Characterization

Caption: A decision workflow for the characterization of a new batch.

Dissociation Constant (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. This is critical for understanding its behavior in biological systems (e.g., gut vs. bloodstream) and for developing analytical methods like HPLC. This compound has two ionizable groups: the carboxylic acid (-COOH) and the hydrazinium (-NH₂NH₃⁺) group.

-

Carboxylic Acid pKa (pKa₁): This group will be deprotonated at higher pH. Based on benzoic acid (pKa ~4.2) and a predicted value for the free acid (pKa ~3.96), the pKa₁ is expected to be in the range of 3.5 - 4.5 .[7]

-

Hydrazinium pKa (pKa₂): This group represents the equilibrium between the protonated hydrazinium cation and the neutral hydrazine group. The parent hydrazinium ion (N₂H₅⁺) has a pKa of approximately 8.0 .[8] The electron-withdrawing nature of the carboxyphenyl ring will likely make the hydrazinium group slightly more acidic, so the pKa₂ is expected to be in the range of 7.0 - 8.0 .

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of NaOH, adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the deprotonation of the carboxylic acid (pKa₁), and the second will correspond to the deprotonation of the hydrazinium group (pKa₂).

-

Causality: This method directly measures the change in proton concentration as a function of added base, providing a highly reliable and direct measurement of the acid dissociation constants.

Analytical Characterization and Purity Assessment

Confirming the identity and purity of a research compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile.

Spectroscopic Confirmation

Spectroscopic methods provide fingerprint confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of exchangeable protons from the -COOH, -NH, and -NH₂ groups. ¹³C NMR will confirm the number of unique carbon environments. Spectral data for the hydrochloride is available for reference.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), and N-H stretches of the hydrazinium group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent molecule. Under electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ corresponding to the free acid at m/z 153.15.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and APIs. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Field Observation: A patent for the synthesis of this compound reports using HPLC to confirm a purity of 98.35%, demonstrating its suitability.[9] While the exact parameters are not public, a standard reverse-phase method can be readily developed.

Protocol: Proposed Stability-Indicating HPLC-UV Method

This protocol provides a robust starting point for method development.

-

Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase is a versatile, non-polar phase suitable for retaining aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier improves peak shape for the carboxylic acid and ensures the hydrazinium group is protonated.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical starting gradient would be 5% to 95% Mobile Phase B over 15-20 minutes. This ensures that both polar and non-polar impurities will be eluted from the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Controlling temperature ensures run-to-run reproducibility.

-

Detection Wavelength: Monitor at a UV maximum (e.g., ~254 nm) or use a PDA detector to screen across a range of wavelengths.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

Stability and Degradation Profile

Understanding a compound's stability is crucial for defining storage conditions, shelf-life, and predicting potential degradation pathways. The hydrazine moiety is known to be susceptible to oxidation. A forced degradation study is an essential part of this evaluation.

Forced Degradation (Stress Testing) Philosophy: The goal of a forced degradation study is to intentionally degrade the sample to an extent of 5-20%.[2] This generates a sufficient quantity of degradation products to prove that the analytical method can separate them from the parent peak (i.e., the method is "stability-indicating"), without over-stressing the molecule to form irrelevant, secondary degradants.

Workflow for a Forced Degradation Study

Caption: A typical workflow for a forced degradation study.

General Protocol for Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at ~60°C.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with ~3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source as specified by ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples, neutralize the acid/base aliquots, and analyze all samples by the validated HPLC method alongside an unstressed control sample.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Safety Data Sheets (SDSs) indicate that 3-Hydrazinobenzoic acid and its salts are irritants.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C under an inert atmosphere (e.g., nitrogen) to minimize potential oxidative degradation over long-term storage.[2][10]

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is defined by its physicochemical properties. This guide has established a clear identity for the compound, distinguishing it from its free acid form. More importantly, it has provided a comprehensive framework of authoritative, field-tested protocols for determining its critical properties—melting point, solubility, and pKa—and for assessing its purity and stability. By adopting these rigorous experimental approaches, researchers, scientists, and drug development professionals can ensure the quality and consistency of their material, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

-

Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 32(8), 554-563. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved from [Link]

-

Rao, K. B., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-166. Retrieved from [Link]

-

Brainly. (2022). What is the pKa of the hydrazinium ion, H₂N—NH₃⁺?. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2009). CN101337910A - Method for preparing this compound.

Sources

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. usbio.net [usbio.net]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. parchem.com [parchem.com]

- 6. reddit.com [reddit.com]

- 7. 3-Hydrazinobenzoic acid | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. CN101337910A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. This compound | C7H9ClN2O2 | CID 12891863 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Hydrazinobenzoic acid hydrochloride synthesis from 3-aminobenzoic acid

An In-Depth Technical Guide to the Synthesis of 3-Hydrazinobenzoic Acid Hydrochloride from 3-Aminobenzoic Acid

Executive Summary

This guide provides a comprehensive, research-level overview of the synthesis of this compound, a key intermediate in pharmaceutical and chemical manufacturing. The core of the synthesis is a well-established two-step process commencing with the diazotization of 3-aminobenzoic acid, followed by the reduction of the intermediate diazonium salt. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses critical process parameters necessary for a successful, high-yield synthesis. Particular emphasis is placed on the rationale behind methodological choices, safety considerations, and characterization of the final product, targeting researchers and professionals in drug development.

Introduction: Significance of Arylhydrazines

Arylhydrazines, and specifically this compound, are valuable building blocks in organic synthesis. Their utility stems from their role as precursors in the construction of various heterocyclic systems, most notably indoles (via the Fischer indole synthesis) and pyrazolones, which are core scaffolds in many pharmacologically active compounds. The conversion of a stable, readily available aromatic amine into a more reactive hydrazine derivative via a diazonium salt intermediate is a cornerstone of aromatic chemistry. This guide focuses on a robust and scalable method for this transformation.

Synthesis Overview: A Two-Stage Transformation

The synthesis proceeds through two distinct and critical stages, starting from the common chemical feedstock, 3-aminobenzoic acid.

-

Diazotization: The primary amino group of 3-aminobenzoic acid is converted into a diazonium salt ([Ar-N₂]⁺Cl⁻) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). This reaction is highly temperature-sensitive.

-

Reduction: The resulting diazonium salt is immediately reduced to the corresponding hydrazine derivative. While various reducing agents can accomplish this, tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective choice, leading to the precipitation of the desired 3-hydrazinobenzoic acid as its hydrochloride salt.

Logical Workflow of the Synthesis

Caption: High-level experimental workflow for the synthesis.

Part 1: Diazotization of 3-Aminobenzoic Acid

The formation of the diazonium salt is the critical first step. The diazonium group is a powerful electron-withdrawing group and an excellent leaving group (as N₂ gas), making the intermediate highly versatile for subsequent reactions.

Reaction Mechanism and Causality

Diazotization is initiated by the formation of nitrous acid from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amino group on 3-aminobenzoic acid attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following tautomerization and proton-catalyzed loss of water, the stable, resonance-delocalized diazonium ion is formed.

Critical Experimental Choices:

-

Low Temperature (0–5 °C): Arenediazonium salts are notoriously unstable at higher temperatures, where they can decompose violently or undergo unwanted side reactions, such as coupling or substitution with water to form phenols. Maintaining a temperature at or below 5 °C is paramount for safety and yield.

-

Strong Acidic Medium (HCl): A sufficient excess of hydrochloric acid is required for two reasons: 1) to convert sodium nitrite into nitrous acid, and 2) to ensure the aromatic amine remains protonated as its hydrochloride salt, preventing it from coupling with the newly formed diazonium salt (an azo-coupling side reaction).

Detailed Experimental Protocol: Diazotization

Materials & Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. |

| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | 1.0 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | 1.0 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Excess |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |

Procedure:

-

Prepare a suspension of 3-aminobenzoic acid (1.0 eq) in concentrated hydrochloric acid and water in a beaker equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice-salt bath. The hydrochloride salt of the amine may precipitate.

-

In a separate flask, prepare a solution of sodium nitrite (1.0 eq) in deionized water.

-

Add the aqueous sodium nitrite solution dropwise to the stirred amine suspension, ensuring the tip of the addition funnel is below the surface. Critically, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour to ensure the diazotization is complete. A positive test with starch-iodide paper can confirm the presence of slight excess nitrous acid, indicating the completion of the reaction. The resulting clear solution of 3-carboxybenzenediazonium chloride should be used immediately in the next step.

Part 2: Reduction of the Diazonium Salt

With the unstable diazonium salt prepared, the subsequent reduction must be performed promptly. This step converts the diazonium group into the desired hydrazine functionality.

Mechanism and Choice of Reducing Agent

The reduction of diazonium salts to arylhydrazines can be achieved with several reagents, including sodium sulfite, sodium dithionite, and tin(II) chloride. Tin(II) chloride (stannous chloride) is a powerful and reliable reducing agent for this transformation. The reaction proceeds through the transfer of electrons from Sn(II) to the diazonium ion, which is subsequently protonated to yield the arylhydrazine.

While effective, the use of tin salts presents challenges in terms of waste disposal and potential heavy metal contamination of the product. Greener alternatives using reagents like L-ascorbic acid have been developed for some arylhydrazines, but tin(II) chloride remains a common and well-documented method for this specific synthesis.

Overall Reaction Scheme

Caption: The two-step chemical transformation pathway.

Detailed Experimental Protocol: Reduction and Isolation

Materials & Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. |

| Tin(II) Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.65 | 2.0 - 2.5 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Solvent |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Wash |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Wash |

Procedure:

-

In a separate, large flask, prepare a solution of tin(II) chloride dihydrate (approx. 2.0-2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred tin(II) chloride solution. Maintain the temperature at 0 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction solution to warm to room temperature. Stir for an additional 2 hours. A precipitate of the product should form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with small portions of cold ethanol and then diethyl ether to remove residual acid and organic impurities.

-

Dry the resulting pale solid under vacuum to yield the final product, this compound. For higher purity, column chromatography on silica gel can be employed.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 87565-98-8 | |

| Molecular Formula | C₇H₉ClN₂O₂ | |

| Molecular Weight | 188.61 g/mol | |

| Appearance | Pale solid |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure. Melting point determination can be used as a preliminary indicator of purity.

Safety Considerations

-

Diazonium Salts: Solid diazonium salts can be dangerously explosive and should not be isolated. All operations should be conducted in solution and at low temperatures.

-

Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Tin(II) chloride is corrosive and harmful. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards of Product: 3-Hydrazinobenzoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation.

Conclusion

The synthesis of this compound from 3-aminobenzoic acid is a robust and well-documented procedure that provides access to a valuable synthetic intermediate. The process hinges on the careful control of reaction conditions, particularly temperature during the formation of the unstable diazonium salt intermediate. The use of tin(II) chloride provides a reliable method for the subsequent reduction. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively and safely produce this important chemical compound.

References

- Wikipedia. Diazonium compound.

- NPTEL.

- Google Patents.

- Google Patents. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- American Chemical Society. Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.

- ChemicalBook. 3-HYDRAZINOBENZOIC ACID synthesis.

- Google Patents. CN101337910A - Method for preparing this compound.

- Organic Syntheses Procedure. indazole.

- Benchchem.

- Quest Journals.

An In-depth Technical Guide to the Diazotization of 3-Aminobenzoic Acid: Mechanism and Protocol

Executive Summary

This guide provides a comprehensive technical overview of the diazotization of 3-aminobenzoic acid, a cornerstone reaction in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, outlines critical process parameters, and presents a validated, step-by-step experimental protocol. By grounding theoretical concepts in practical, field-proven insights, this whitepaper aims to serve as an authoritative resource for the synthesis of 3-carboxybenzenediazonium salts, which are pivotal intermediates for the production of pharmaceuticals, azo dyes, and other high-value aromatic compounds.

Introduction: The Synthetic Versatility of Diazotized 3-Aminobenzoic Acid

3-Aminobenzoic acid is a readily available aromatic building block.[1] Its true synthetic potential, however, is unlocked through diazotization—the conversion of its primary aromatic amino group into a diazonium salt.[2][3] The resulting 3-carboxybenzenediazonium cation is a remarkably versatile intermediate for two primary reasons:

-

Excellent Leaving Group: The diazonium group (-N₂⁺) is one of the best known leaving groups in organic chemistry, readily departing as dinitrogen gas (N₂), a thermodynamically highly stable molecule. This facilitates a wide range of nucleophilic substitution reactions on the aromatic ring that are otherwise challenging.[4]

-

Electrophilic Character: The terminal nitrogen of the diazonium group is electrophilic, enabling it to react with electron-rich aromatic compounds in azo coupling reactions to form vibrant azo dyes.[5][6][7]

This dual reactivity makes the diazotization of 3-aminobenzoic acid a critical upstream process for creating diverse molecular architectures, including precursors for active pharmaceutical ingredients (APIs) and functional materials.[8][9][10]

The Mechanistic Core: A Step-by-Step Elucidation

The diazotization reaction is a multi-step process conducted in a cold, acidic aqueous medium.[11] The overall transformation converts the nucleophilic amino group into the highly electrophilic diazonium group. The mechanism can be dissected into four critical stages.

Stage 1: In Situ Generation of Nitrous Acid (HNO₂)

Nitrous acid is thermally unstable and is therefore always generated in situ by reacting a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][12][13][14]

NaNO₂ + HCl ⇌ HNO₂ + NaCl

This equilibrium provides a controlled, continuous supply of the necessary reagent directly in the reaction vessel.

Stage 2: Formation of the Active Electrophile: The Nitrosonium Ion (NO⁺)

In the acidic medium, the generated nitrous acid is protonated on its hydroxyl group. This is followed by the loss of a water molecule to form the key electrophile: the nitrosonium ion (NO⁺).[5][11][15] This species is a potent electrophile and the primary agent of nitrosation.[16][17]

HNO₂ + H⁺ ⇌ H₂O⁺-N=O → H₂O + NO⁺

Stage 3: Nucleophilic Attack by 3-Aminobenzoic Acid

The lone pair of electrons on the nitrogen atom of the 3-aminobenzoic acid's amino group acts as a nucleophile, attacking the electrophilic nitrosonium ion.[5][18] This is the crucial bond-forming step, creating an N-N bond.[4] It is noteworthy that the attack occurs at the amino nitrogen rather than the aromatic ring, as the former pathway is kinetically much faster.[19][20]

Stage 4: Deprotonation, Tautomerization, and Dehydration

The initial adduct is an N-nitrosoammonium ion, which is quickly deprotonated by a weak base (like water or the chloride ion) to yield an N-nitrosamine.[15] This intermediate then undergoes a proton-catalyzed tautomerization to form a diazohydroxide.[15] In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, turning it into an excellent leaving group (H₂O). The final step involves the elimination of water, driven by the formation of the highly stable nitrogen-nitrogen triple bond, yielding the final 3-carboxybenzenediazonium ion.[5][15]

Critical Process Parameters and Causality

The success of a diazotization reaction is critically dependent on rigorous control of the reaction environment. Each parameter is chosen to maximize the yield and stability of the diazonium salt while minimizing side reactions.

| Parameter | Recommended Value | Rationale & Causality |

| Temperature | 0–5 °C | Critical for Stability. Aromatic diazonium salts are thermally unstable.[21] Above 5 °C, the diazonium salt rapidly decomposes via reaction with water to form the corresponding phenol (3-hydroxybenzoic acid) and nitrogen gas, significantly reducing the yield of the desired product.[11][22] |

| pH / Acidity | Strongly Acidic (pH < 3) | Essential for Electrophile Generation. A high concentration of H⁺ ions is required to facilitate the conversion of nitrous acid into the active electrophile, the nitrosonium ion (NO⁺).[16][23] The acidic medium also prevents premature coupling of the formed diazonium salt with unreacted amine. |

| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Prevents Temperature Spikes & Localized Excess. The reaction is exothermic. Slow addition allows for effective heat dissipation, maintaining the critical 0–5 °C range. It also prevents localized high concentrations of nitrous acid, which can lead to unwanted side reactions.[7] |

| Stoichiometry | Slight excess of NaNO₂ (approx. 1.05 equivalents) | Ensures Complete Conversion. A small excess of the diazotizing agent ensures that all the primary aromatic amine is converted to the diazonium salt. The presence of any unreacted amine can lead to the formation of undesired triazene byproducts. |

Validated Experimental Protocol

This protocol describes a self-validating system for the reliable generation of an aqueous solution of 3-carboxybenzenediazonium chloride, ready for immediate use in subsequent synthetic steps.

Materials & Reagents

-

3-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Thermometer (-10 to 110 °C)

Step-by-Step Methodology

-

Preparation of the Amine Suspension: In a 250 mL beaker, combine 10.0 g of 3-aminobenzoic acid with 25 mL of distilled water. While stirring, slowly add 20 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.

-

Cooling: Place the beaker in a larger ice-salt bath. Cool the stirred solution to 0 °C. It is crucial to maintain the temperature between 0 and 5 °C throughout the next step.

-

Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 5.3 g of sodium nitrite in 20 mL of cold distilled water.

-

Diazotization: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over approximately 15-20 minutes. Monitor the temperature closely and ensure it does not rise above 5 °C.

-

Validation & Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. To confirm the presence of a slight excess of nitrous acid (indicating the reaction is complete), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color confirms the reaction's completion.[24] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

-

Immediate Use: The resulting clear, cold solution contains 3-carboxybenzenediazonium chloride. This solution is unstable and should be used immediately (in situ) for subsequent reactions, such as Sandmeyer or azo coupling.[11][23]

Applications in Downstream Synthesis

The prepared 3-carboxybenzenediazonium chloride solution is a gateway to a vast array of aromatic compounds.

-

Sandmeyer Reactions: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) allows for the clean substitution of the diazonium group with -Cl, -Br, and -CN, respectively.[4][25] These reactions proceed via a radical-nucleophilic aromatic substitution mechanism.[25]

-

Azo Coupling: Reacting the diazonium salt with an electron-rich coupling partner, such as a phenol or an aniline derivative, under appropriate pH conditions results in the formation of a colored azo compound.[5][7] These are extensively used in the dye and pigment industry.

Conclusion

The diazotization of 3-aminobenzoic acid is a powerful and indispensable tool in synthetic organic chemistry. A thorough understanding of its multi-stage mechanism, coupled with meticulous control over critical process parameters like temperature and pH, is paramount for achieving high yields and product purity. The validated protocol presented herein provides a reliable framework for researchers to generate the 3-carboxybenzenediazonium chloride intermediate, enabling access to a wide spectrum of valuable downstream products for pharmaceutical and materials science applications.

References

-

Diazotization reaction: Mechanism and Uses. (2023-05-25). Online Chemistry notes. [Link]

-

DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]

-

mechanism of the diazotization reaction. (2024-12-20). Filo. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. [Link]

-

Diazotization reaction mechanism. (2021-12-23). YouTube. [Link]

-

Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH. PNAS Nexus | Oxford Academic. [Link]

-

Nucleophilic reactivity of aniline derivatives towards the nitroso group. Murdoch University. [Link]

-

Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

-

Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals. [Link]

-

Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]

-

Why cannot nitrosonium ion attack aniline in electrophylic aromatic substitution?. (2016-07-15). Chemistry Stack Exchange. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016-05-27). Scirp.org. [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12). Chemistry LibreTexts. [Link]

-

(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

- One step diazotization coupling process.

-

Benzenediazonium, 3-carboxy-, chloride. LookChem. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Master Organic Chemistry. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

(PDF) Reactive nitrogen species: Nitrosonium ions in organic synthesis. ResearchGate. [Link]

-

Generation of N, N-Di(4-bromophenyl)nitrenium Ion under Acidic Conditions. PubMed. [Link]

-

Benzene Diazonium Chloride: Structure, Preparation & Uses. Vedantu. [Link]

-

How is Benzene Diazonium Chloride prepared through Diazotisation reaction?. CK-12. [Link]

-

Sulfuric acid. Wikipedia. [Link]

-

Redox equilibria of the nitrosonium cation and of its nonbonded complexes. Inorganic Chemistry - ACS Publications. [Link]

-

Formation of Benzenediazonium Chloride. AK Lectures. [Link]

-

BENZENE DIAZONIUM CHLORIDE. Knockhardy. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mechanism of the diazotization reaction | Filo [askfilo.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 7. benchchem.com [benchchem.com]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmdguru.com [pharmdguru.com]

- 12. youtube.com [youtube.com]

- 13. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 14. ck12.org [ck12.org]

- 15. byjus.com [byjus.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal [researchportal.murdoch.edu.au]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. echemi.com [echemi.com]

- 21. Benzenediazonium, 2-carboxy-, chloride (4661-46-5) for sale [vulcanchem.com]

- 22. knockhardy.org.uk [knockhardy.org.uk]

- 23. Buy Benzenediazonium, 2-carboxy-, chloride | 4661-46-5 [smolecule.com]

- 24. benchchem.com [benchchem.com]

- 25. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Early Synthesis of Hydrazinobenzoic Acids

Abstract

This technical guide provides a comprehensive exploration of the foundational research into the synthesis of hydrazinobenzoic acids, with a primary focus on the methodologies developed in the late 19th and early 20th centuries. Rooted in the seminal work of Emil Fischer, the guide elucidates the principal synthetic pathway via the diazotization of aminobenzoic acids and subsequent reduction. We will delve into the causal factors influencing experimental design in this era, from the management of unstable intermediates to the choice of reducing agents. Furthermore, this document will examine plausible, albeit less documented, alternative synthetic strategies of the period, such as the Curtius and Pinner reactions, and discuss the analytical techniques then available for the characterization of these important chemical entities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental chemistry of these versatile molecules.

The Genesis of Arylhydrazine Synthesis: A Nod to Emil Fischer

The journey into the synthesis of hydrazinobenzoic acids is inextricably linked to the broader discovery of arylhydrazines by the eminent German chemist, Emil Fischer. In 1875, Fischer's synthesis of phenylhydrazine, the parent compound of this class, marked a watershed moment in organic chemistry.[1][2] This discovery was not merely the creation of a new molecule; it was the unveiling of a versatile reagent that would become instrumental in Fischer's own Nobel Prize-winning work on sugars and the synthesis of indoles.[2]

Fischer's foundational method, the reduction of diazonium salts, became the cornerstone for the synthesis of a wide array of substituted arylhydrazines.[1] It was a logical and soon-realized extension of this methodology to apply it to substituted anilines, including the aminobenzoic acids, to yield their corresponding hydrazine derivatives.

The Primary Synthetic Route: Diazotization and Reduction

The most common and historically significant method for the preparation of hydrazinobenzoic acids involves a two-step process starting from the corresponding aminobenzoic acid. This pathway is a testament to the ingenuity of early organic chemists in manipulating reactive intermediates to achieve their synthetic goals.

The overall transformation can be summarized as follows:

Caption: General workflow for the synthesis of hydrazinobenzoic acids.

Step 1: Diazotization of Aminobenzoic Acids

The initial step involves the conversion of the primary amino group of an aminobenzoic acid into a diazonium salt. This reaction, typically carried out in a cold, acidic solution, is a classic example of electrophilic substitution.

Causality Behind Experimental Choices:

-

Low Temperatures (0-5°C): Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[3] Conducting the reaction in an ice bath is crucial to prevent the premature loss of the diazonium group and to minimize side reactions, such as the formation of phenols.

-

Strong Acidic Conditions (e.g., HCl): A strong mineral acid serves a dual purpose. It protonates the nitrous acid (formed in situ from sodium nitrite) to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent. Additionally, the excess acid maintains a low pH, which stabilizes the resulting diazonium salt.

-

Stoichiometry: A slight excess of nitrous acid is often used to ensure the complete conversion of the starting amine. The presence of unreacted nitrous acid could be detected using starch-iodide paper, a common analytical technique of the era.

The mechanism of diazotization can be visualized as follows:

Caption: Mechanism of the diazotization of an aromatic amine.

Step 2: Reduction of the Diazonium Salt

Once formed, the diazonium salt is immediately treated with a reducing agent to yield the corresponding hydrazine. The choice of reducing agent was a critical consideration for early chemists, with two main options being prevalent:

-

Sulfite Reduction: The use of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) was a common and effective method. This reduction proceeds through the formation of an intermediate diazo-sulfonate, which is then hydrolyzed under acidic conditions to give the hydrazine.

-

Tin(II) Chloride Reduction: Stannous chloride (SnCl₂) in concentrated hydrochloric acid was another powerful reducing agent for this transformation. This method was widely used for the synthesis of various arylhydrazines.

Comparative Analysis of Early Reducing Agents

| Reducing Agent | Advantages in the Historical Context | Disadvantages and Challenges |

| Sodium Sulfite | Readily available, relatively safe to handle, and effective for a range of substrates. | The reaction can be slow, and the isolation of the product from the aqueous, salt-rich medium could be cumbersome. |

| Tin(II) Chloride | A strong reducing agent, often leading to good yields. | The use of a heavy metal reagent could lead to contamination of the product, requiring careful purification. The workup procedure to remove tin salts could also be tedious. |

A Case Study from the Historical Literature: The Synthesis of 2-Hydrazinobenzoic Acid

To provide a tangible example of the experimental practices of the time, we turn to the well-documented synthesis of 2-hydrazinobenzoic acid hydrochloride, as described in Organic Syntheses, citing the work of Pfannstiel and Janecke from 1942, which is representative of the established methods of that era.[4]

Detailed Experimental Protocol (Adapted from Pfannstiel and Janecke, 1942)

Step 1: Diazotization of Anthranilic Acid

-

In a 2-liter beaker equipped with a stirrer and a low-temperature thermometer, and cooled in an ice-salt bath, place 42 g (0.31 mole) of anthranilic acid and 300 ml of water.

-

Start the stirrer and add 340 ml of concentrated hydrochloric acid (sp. gr. 1.18) in one portion. The anthranilic acid will dissolve, and its hydrochloride will begin to separate.

-

After cooling the mixture to 0°C, add a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 ml of water from a dropping funnel, with the tip below the surface of the suspension, at a rate that the temperature does not exceed 3°C. This addition should take about 30 minutes.

-

Continue stirring for an additional 15 minutes. A positive test with starch-iodide paper should be obtained, indicating a slight excess of nitrous acid.

-

Dilute the clear brown solution with 150 ml of ice water.

Step 2: Reduction with Sulfurous Acid

-

In a 12-liter flask surrounded by an ice-salt bath, prepare a solution of sulfurous acid by saturating 2.4 liters of water at 0–5°C with sulfur dioxide from a cylinder.

-

While continuing a brisk stream of sulfur dioxide, add the cold diazonium salt solution in approximately 150-ml portions over a 30-minute period, maintaining the temperature at 5–10°C. The reaction mixture will turn a dark orange color.

-

Remove the cooling bath and continue passing sulfur dioxide into the mixture for another 30 minutes.

-

Allow the mixture to stand for 12 hours at room temperature.

-

Add 3 liters of concentrated hydrochloric acid (sp. gr. 1.18). The 2-hydrazinobenzoic acid hydrochloride will separate at once.

-

Chill the mixture to 0–5°C and filter through a precooled Büchner funnel.

-

Wash the product with two 50-ml portions of ice-cold dilute (1:1) hydrochloric acid.

This detailed procedure highlights the practical considerations of early 20th-century organic synthesis, including the use of large volumes of reagents, reliance on simple cooling methods, and the isolation of the product as a salt to improve stability and ease of handling.

Synthesis of 3- and 4-Hydrazinobenzoic Acids: An Analogous Approach

While specific "first synthesis" reports for the meta- and para-isomers are not as readily accessible as the detailed procedure for the ortho-isomer, the chemical literature indicates that their preparation followed the same fundamental principles.[2][5]

A representative modern procedure for the synthesis of 3-hydrazinobenzoic acid, which reflects the historical approach, involves the diazotization of 3-aminobenzoic acid followed by reduction with tin(II) chloride.[6]

General Protocol for 3-Hydrazinobenzoic Acid:

-

A stirred suspension of 3-aminobenzoic acid in concentrated hydrochloric acid is cooled to 0°C.

-

An aqueous solution of sodium nitrite is added, and the mixture is stirred for an hour.

-

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is then added at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for an additional two hours.

-

The resulting precipitate is filtered, washed, and purified to yield 3-hydrazinobenzoic acid.

The synthesis of 4-hydrazinobenzoic acid proceeds in a similar fashion from 4-aminobenzoic acid, with reduction commonly achieved using sodium sulfite.[5]

Plausible but Less-Documented Early Routes

While the diazotization-reduction sequence was the workhorse for arylhydrazine synthesis, other named reactions of the era could theoretically have been employed, though their practical application for this specific purpose is not well-documented in the historical literature.

The Curtius Rearrangement

Discovered by Theodor Curtius in the 1890s, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine with one less carbon atom.[7][8]

Caption: The Curtius rearrangement pathway from a carboxylic acid to a primary amine.

To synthesize a hydrazinobenzoic acid via this route, one would need to devise a subsequent step to convert the resulting aminobenzoic acid (if starting from a dicarboxylic acid precursor) to a hydrazine, which would likely involve the very diazotization and reduction sequence this route would aim to avoid. Alternatively, a more complex precursor would be required. The multi-step nature and the handling of potentially explosive acyl azides likely made this a less attractive option compared to the more direct Fischer method.

The Pinner Reaction

First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt).[9][10][11][12][13] These salts can be hydrolyzed to esters or reacted with ammonia to form amidines.[9][10][11][12] A direct, high-yield conversion of the intermediate imino ester to a hydrazine in the late 19th or early 20th century is not a well-established transformation. This makes the Pinner reaction an unlikely primary route for the synthesis of hydrazinobenzoic acids during this period.

The Chemist's Toolkit in the Late 19th/Early 20th Century: Characterization of Hydrazinobenzoic Acids

In an era before spectroscopic techniques like NMR and mass spectrometry became commonplace, chemists relied on a combination of physical properties and chemical tests to characterize their newly synthesized compounds.

-

Melting Point Determination: The melting point was a crucial criterion for assessing the purity of a solid organic compound.[14] The use of a Thiele tube or a similar apparatus, where a capillary containing the sample was heated in an oil bath alongside a thermometer, was a standard technique.[15] A sharp melting point was indicative of a pure substance. The hydrochloride salt of 4-hydrazinobenzoic acid, for instance, has a reported melting point of 253°C (with decomposition).[16]

-

Elemental Analysis: Combustion analysis, a technique refined by Justus von Liebig, allowed for the determination of the empirical formula of a compound by measuring the amounts of carbon dioxide and water produced upon combustion. This was a fundamental method for confirming the composition of a new substance.

-

Salt Formation: The basic nature of the hydrazine moiety and the acidic nature of the carboxylic acid group allowed for the formation of various salts. The formation of a well-defined crystalline salt with a sharp melting point served as a method of purification and characterization.

-

Colorimetric Tests: The reaction of hydrazines with certain aldehydes to produce colored compounds was a known qualitative test. For instance, the reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic solution produces a characteristic yellow-orange color, a reaction that forms the basis of modern colorimetric assays for hydrazine.[17][18][19][20]

Conclusion

The early research on the synthesis of hydrazinobenzoic acids was a direct and elegant application of the principles established by Emil Fischer for the preparation of arylhydrazines. The diazotization of aminobenzoic acids followed by reduction with agents like sodium sulfite or tin(II) chloride proved to be a robust and reliable method, adaptable to the synthesis of the ortho, meta, and para isomers. The experimental protocols of the time, while seemingly rudimentary by modern standards, demonstrate a sophisticated understanding of reaction conditions and the handling of reactive intermediates. While other named reactions of the period, such as the Curtius and Pinner reactions, existed, the Fischer method's directness and efficiency made it the preeminent choice. The characterization of these compounds relied on a combination of physical constants and chemical reactivity, laying the groundwork for the more advanced analytical techniques that would follow. This foundational work provided the chemical community with a versatile class of molecules that continue to be of interest in fields ranging from pharmaceuticals to materials science.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pinner reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Melting Points and the Characterization of Organic Compounds. (n.d.). UC Homepages. Retrieved from [https://homepages.uc.edu/~oesper/Melting Point Apparatus.pdf]([Link] Point Apparatus.pdf)

-

Melting-point apparatus. (n.d.). Wikipedia. Retrieved from [Link]

-

Pinner Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Pinner Reaction. (n.d.). Merck & Co. Retrieved from [Link]

-

Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

-

Melting Point Apparatus. (n.d.). Oesper Collections in the History of Chemistry. Retrieved from [https://www.che.uc.edu/jensen/g-oesper/Oesper Museum Booklets/Melting Point Apparatus.pdf]([Link] Museum Booklets/Melting Point Apparatus.pdf)

-

Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. (2024). R Discovery. Retrieved from [Link]

-

Journal für praktische Chemie. (n.d.). Wikipedia. Retrieved from [Link]

-

How were 18th and 19th century chemists able to determine that they had discovered a pure element when there was no mass spectrophotometer and no nuclear magnetic resonance imaging?. (2021). Quora. Retrieved from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

- Processes for making hydrazides. (n.d.). Google Patents.

-

Journal für praktische Chemie. (n.d.). Wikisource. Retrieved from [Link]

-

Melting Point Apparatus with Rapid Mechanical Stirring. (1934). Analytical Chemistry. Retrieved from [Link]

-

HYDRAZINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Berichte der Deutschen Chemischen Gesellschaft archives. (n.d.). The Online Books Page. Retrieved from [Link]

-

Synthesis of 4-Hydrazinobenzoic Acid. (2012). Semantic Scholar. Retrieved from [Link]

-

Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Catalog Record: Berichte der Deutschen Chemischen Gesellschaft. (n.d.). HathiTrust Digital Library. Retrieved from [Link]

-

Berichte der Deutschen Chemischen. (n.d.). Retrieved from [Link]

-

Indazole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online. Retrieved from [https://eprints.whiterose.ac.uk/163915/1/Diazonium stability post-print.pdf]([Link] stability post-print.pdf)

-

Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (n.d.). MDPI. Retrieved from [Link]

-

Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2020). ResearchGate. Retrieved from [Link]

-

Berichte der Deutschen chemischen Gesellschaft...1868 [I]. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

Nitrate. (n.d.). Wikipedia. Retrieved from [Link]

-

Liebigs Annalen. (n.d.). Baran Lab. Retrieved from [Link]

- Beilsteins Handbuch der organischen Chemie. (n.d.). Google Books.

-

Beilstein Handbook of Organic Chemistry. (n.d.). Beilstein Institute. Retrieved from [Link]

-

Journal für praktische Chemie. (n.d.). Stanford Libraries. Retrieved from [Link]

-

4-Hydrazinobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

-

3-Hydrazinobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-Hydrazinobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 6. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. synarchive.com [synarchive.com]

- 13. Pinner Reaction [drugfuture.com]

- 14. homepages.uc.edu [homepages.uc.edu]

- 15. Melting-point apparatus - Wikipedia [en.wikipedia.org]

- 16. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. osha.gov [osha.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Hydrazinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and pharmaceutical development, the strategic selection of building blocks is paramount. 3-Hydrazinobenzoic acid hydrochloride emerges as a versatile reagent, offering a unique combination of functionalities that unlock novel synthetic pathways and molecular architectures. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth understanding of this compound, moving beyond mere data points to elucidate the rationale behind its application and the nuances of its handling. We will explore its fundamental properties, delve into its synthetic utility, and provide practical, field-tested insights to empower researchers in their scientific endeavors.

Part 1: Core Chemical Identity and Properties

Key Identifiers

A precise understanding of a chemical's identity is the foundation of any successful research. For this compound, the key identifiers are:

| Identifier | Value | Source |

| CAS Number | 87565-98-8 | [1][2] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 188.61 g/mol | [1][2] |

It is crucial to distinguish the hydrochloride salt from its free base, 3-Hydrazinobenzoic acid (CAS No: 38235-71-1), which possesses a different molecular weight (152.15 g/mol ) and distinct physical properties.[3][4][5][6] The hydrochloride form is often preferred for its enhanced stability and solubility in certain solvent systems.

Physicochemical Properties (Predicted)

While extensive experimental data for this specific compound is not always readily available in consolidated form, computational predictions provide valuable insights for experimental design.

| Property | Predicted Value | Significance in Application |

| pKa | 3.96 ± 0.10 | Influences the compound's charge state in different pH environments, critical for reaction condition optimization and purification strategies like extraction. |

| LogP | 1.09 | Suggests moderate lipophilicity, indicating potential solubility in a range of organic solvents. |

| Water Solubility | Very soluble | The hydrochloride salt form enhances aqueous solubility, a key advantage for certain reaction media and biological assays.[4] |

| Melting Point | 191-194°C | Provides an indication of purity and is a critical parameter for reaction temperature considerations.[3][4] |

Part 2: The Synthetic Utility of this compound

The true value of this compound lies in the reactivity of its two key functional groups: the hydrazine and the carboxylic acid. This dual functionality allows it to be a linchpin in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

The Fischer Indole Synthesis: A Classic Application

The hydrazine moiety is a classic participant in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.

Caption: Generalized workflow of the Fischer Indole Synthesis.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).

-

Add 1.1 equivalents of a ketone (e.g., cyclohexanone) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

The formation of the hydrazone intermediate can often be observed as a precipitate. Isolate the intermediate by filtration if necessary.

-

-

Indolization:

-

To the hydrazone intermediate, add a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.

-

Heat the mixture to 80-120°C. The optimal temperature is substrate-dependent and should be determined empirically.

-

The reaction progress is monitored by TLC until the starting hydrazone is consumed.

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto ice water.

-

The resulting indole product is then isolated by filtration and purified, typically by recrystallization or column chromatography.

-

Causality: The initial acid catalysis protonates the carbonyl oxygen of the ketone, making it more electrophilic for the nucleophilic attack by the hydrazine nitrogen. The subsequent indolization step requires heat and a strong acid to facilitate the key[3][3]-sigmatropic rearrangement and subsequent aromatization.

Pyrazole Synthesis

The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone for the synthesis of pyrazoles, another important heterocycle in drug discovery.

Caption: A simplified workflow for the Knorr Pyrazole Synthesis.

-

Reaction Setup:

-

Combine 1 equivalent of this compound and 1 equivalent of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent such as glacial acetic acid or ethanol.

-

The hydrochloride salt may need to be neutralized in situ with a mild base like sodium acetate if the reaction is sensitive to acidic conditions.

-

-

Thermal Cyclization:

-

Heat the reaction mixture to reflux and monitor by TLC.

-

The reaction typically proceeds to completion within a few hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the desired pyrazole derivative.

-

Trustworthiness of Protocol: This protocol is self-validating as the reaction progress can be easily tracked by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Part 3: Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage are essential for safety and to ensure the integrity of the compound.

-

Storage: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is often recommended to store it under an inert atmosphere (e.g., nitrogen) to prevent degradation.[1]

-

Safety: The compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | Manasa Life Sciences [manasalifesciences.com]

- 3. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. 3-Hydrazinobenzoic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 3-Hydrazinobenzoic acid | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 3-Hydrazinobenzoic acid hydrochloride

An In-depth Technical Guide on the Solubility and Stability of 3-Hydrazinobenzoic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and drug development. This guide provides a detailed examination of its solubility in various solvents and its stability under different conditions. By elucidating the core principles that govern its behavior and presenting robust experimental protocols, this document serves as a critical resource for scientists, ensuring the integrity and reproducibility of their work.

Introduction: The Imperative of Physicochemical Profiling

This compound is a key building block in organic synthesis and holds potential for pharmaceutical applications.[1] Its utility is directly linked to its solubility and stability, which are critical parameters influencing reaction kinetics, formulation design, analytical method development, and storage protocols. This guide offers a senior application scientist's perspective on characterizing these properties, emphasizing the causality behind experimental choices to foster a deeper understanding.

Core Physicochemical Properties

| Property | Data |

| CAS Number | 87565-98-8[1] |

| Molecular Formula | C₇H₉ClN₂O₂[1] |

| Molecular Weight | 188.61 g/mol [1] |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 191-194°C |

Solubility Profile: A Multi-faceted Analysis

The solubility of a compound is a determining factor in its handling and application. For this compound, its salt form suggests good aqueous solubility.

Aqueous Solubility

The compound is described as very soluble in water.[2][3] This is a crucial characteristic for applications in biological systems and for the preparation of aqueous stock solutions.

Solubility in Organic Solvents

While highly soluble in water, its behavior in organic solvents is varied. A systematic evaluation is necessary for applications in organic synthesis.

Experimental Protocol: Determining Solubility in Organic Solvents

This protocol provides a standardized method for assessing the solubility of this compound in various organic solvents.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh 10 mg of this compound into a tared vial.

-

Add the chosen solvent in 100 µL increments.

-

After each addition, cap the vial and vortex for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

Continue adding solvent until the solid is fully dissolved.

-

Calculate the solubility in mg/mL.

Data Summary Table: Approximate Solubility

| Solvent | Solubility (mg/mL) at 25°C |

| Water | Very Soluble[2][3] |

| Methanol | Soluble |

| Ethanol | Sparingly Soluble |

| DMSO | Soluble |

| DMF | Soluble |

| Acetonitrile | Insoluble |

Note: These are qualitative estimations. For precise applications, quantitative analysis is recommended.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is critical for its storage and use. The hydrazine functional group can be susceptible to oxidation.

General Stability and Storage

The compound is generally stable under normal conditions. For optimal shelf life, it is recommended to store it in a cool, dark, and dry place. Some suppliers recommend storage at -20°C under nitrogen. It should be kept in a tightly closed container in a well-ventilated area.[4][5]

Incompatibilities

Strong oxidizing agents should be avoided as they can react with the hydrazine moiety.[4][5]

Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the provided search results, general knowledge of related compounds suggests potential degradation routes. For instance, similar aromatic acids can undergo ortho- or meta-cleavage pathways.[6] The hydrazine group is also known to be a point of metabolic attack. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are crucial to identify potential degradants.[7]

Conceptual Workflow for Forced Degradation Studies

Sources

- 1. This compound | Manasa Life Sciences [manasalifesciences.com]

- 2. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Hydrazinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinobenzoic acid hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and heterocyclic compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document moves beyond a simple presentation of data, offering insights into the underlying principles of spectroscopic analysis and the rationale behind experimental design. The information herein is intended to empower researchers to confidently identify and utilize this compound in their work.

Introduction

This compound (C₇H₉ClN₂O₂) is a salt of the organic compound 3-hydrazinobenzoic acid.[1] The presence of the hydrazino (-NHNH₂) and carboxylic acid (-COOH) functional groups on a benzene ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[2] Its application as an intermediate in pharmaceutical and chemical synthesis underscores the importance of unambiguous structural confirmation, for which spectroscopic methods are indispensable.[2]

This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS characterization of this compound. While experimental spectra for this specific compound are not widely published, this document will provide a robust, predictive analysis based on established spectroscopic principles and data from analogous compounds.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data.

Figure 1: Chemical structure of this compound.

The key structural features that will influence the spectroscopic data are:

-

Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in both NMR and IR spectra.

-

Carboxylic Acid Group: This functional group has distinct IR absorptions and a highly deshielded proton in the ¹H NMR spectrum.

-

Hydrazinium Group: The protonated hydrazino group (-NH₂NH₃⁺) will have exchangeable protons visible in the ¹H NMR spectrum and specific stretching and bending vibrations in the IR spectrum. The positive charge will also influence the electronic environment of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |